(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C9H17ClN4O and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring that is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This molecular composition indicates the presence of functional groups that may contribute to its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study demonstrated that compounds with similar triazole structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has also been highlighted in several studies. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values reported were 27.3 µM and 6.2 µM respectively for similar triazole compounds .
Antidepressant Activity
Recent investigations into the antidepressant-like effects of triazole derivatives suggest that they may modulate neurotransmitter systems. In animal models, compounds with similar scaffolds have shown promise in reducing depressive behaviors in tests such as the forced swimming test (FST) and tail suspension test (TST) .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Oxidative Stress Reduction : Some studies suggest that triazole derivatives possess antioxidant properties which could mitigate oxidative stress in cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated a significant reduction in tumor growth in xenograft models. These findings support the potential use of triazole derivatives as therapeutic agents in oncology .
Properties
IUPAC Name |
[1-(4-aminocyclohexyl)triazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13;/h5,7,9,14H,1-4,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKQMJYVUZATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=C(N=N2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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